(S)-2-Methylbutyric Acid Chloride-d3
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Overview
Description
(S)-2-Methylbutyric Acid Chloride-d3 is a deuterated derivative of (S)-2-Methylbutyric Acid Chloride. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methylbutyric Acid Chloride-d3 typically involves the chlorination of (S)-2-Methylbutyric Acid-d3. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale chlorination reactions, followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methylbutyric Acid Chloride-d3 undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (S)-2-Methylbutyric Acid-d3 and hydrochloric acid.
Reduction: It can be reduced to (S)-2-Methylbutyric Acid-d3 using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride.
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed.
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions.
(S)-2-Methylbutyric Acid-d3: Formed from hydrolysis and reduction reactions.
Scientific Research Applications
(S)-2-Methylbutyric Acid Chloride-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it useful for studying molecular structures and dynamics.
Isotope Labeling Studies: Used in metabolic studies to trace the pathways of (S)-2-Methylbutyric Acid in biological systems.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (S)-2-Methylbutyric Acid Chloride-d3 involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form various derivatives. The deuterium atoms do not significantly alter the chemical reactivity but provide a useful tool for tracing and studying the compound in various applications.
Comparison with Similar Compounds
(S)-2-Methylbutyric Acid Chloride: The non-deuterated version of the compound.
®-2-Methylbutyric Acid Chloride-d3: The enantiomeric form with deuterium labeling.
Methanesulfonyl Chloride-d3: Another deuterated acid chloride used in similar applications.
Uniqueness: (S)-2-Methylbutyric Acid Chloride-d3 is unique due to its specific stereochemistry and deuterium labeling. This combination makes it particularly valuable in stereochemical studies and isotope labeling research, providing insights that are not possible with non-deuterated or racemic mixtures.
Properties
IUPAC Name |
(2R)-2-(trideuteriomethyl)butanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVXVRWIDOORM-CEXORFCXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](CC)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857997 |
Source
|
Record name | (2R)-2-(~2~H_3_)Methylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217722-29-6 |
Source
|
Record name | (2R)-2-(~2~H_3_)Methylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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